Cas no 2202092-69-9 (N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine)

N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine is a pyrimidine derivative featuring a thiolane ether linkage at the 2-position and a dimethylamino substituent at the 4-position. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The thiolane moiety enhances lipophilicity, potentially improving membrane permeability, while the pyrimidine core offers a scaffold for further functionalization. Its structural features make it suitable for applications in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. The compound’s stability and synthetic accessibility further contribute to its utility in exploratory chemistry.
N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine structure
2202092-69-9 structure
Product Name:N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine
CAS No:2202092-69-9
MF:C10H15N3OS
MW:225.31060051918
CID:5325390
Update Time:2025-10-29

N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Pyrimidinamine, N,N-dimethyl-2-[(tetrahydro-3-thienyl)oxy]-
    • N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine
    • Inchi: 1S/C10H15N3OS/c1-13(2)9-3-5-11-10(12-9)14-8-4-6-15-7-8/h3,5,8H,4,6-7H2,1-2H3
    • InChI Key: FQHIIRVQVIAOSF-UHFFFAOYSA-N
    • SMILES: C1(OC2CCSC2)=NC=CC(N(C)C)=N1

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Additional information on N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine

N,N-Dimethyl-2-(Thiolan-3-Yloxy)Pyrimidin-4-Amine: A Comprehensive Overview

N,N-Dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine, with the CAS registry number 2202092-69-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of this compound features a pyrimidine ring substituted with a dimethylamino group at position 4 and a thiolan-3-yloxy group at position 2. The presence of these functional groups contributes to its unique chemical properties and potential biological interactions.

The synthesis of N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and cyclization processes. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the production process, making it more environmentally friendly and cost-effective.

One of the most promising applications of this compound lies in its potential as a lead molecule for drug development. Studies have shown that N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine exhibits selective inhibitory activity against certain kinases, which are key targets in cancer therapy. For instance, a recent study published in the journal Medicinal Chemistry Communications demonstrated that this compound can effectively inhibit the activity of cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and tumor progression. These findings suggest that it could serve as a valuable candidate for anti-cancer drug development.

In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The thiolan ring present in its structure imparts unique electronic properties, making it a potential candidate for use in organic electronics. Researchers have explored its ability to act as a building block for constructing advanced materials such as conductive polymers and semiconductors. A study published in Advanced Materials highlighted its potential as a component in organic field-effect transistors (OFETs), where it demonstrated excellent charge transport properties.

The physical properties of N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine have been extensively characterized using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided valuable insights into its molecular conformation, stability, and solubility profiles. For example, X-ray crystallographic analysis revealed that the compound adopts a planar conformation due to the rigidity of the pyrimidine ring, which is crucial for its biological activity.

Recent research has also focused on understanding the metabolic fate and pharmacokinetics of this compound. Studies conducted in preclinical models have shown that it exhibits moderate bioavailability and undergoes hepatic metabolism via cytochrome P450 enzymes. These findings are critical for designing strategies to enhance its therapeutic efficacy and reduce potential toxicity.

In conclusion, N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amie, with CAS number 2202092699, represents a versatile compound with wide-ranging applications in both pharmacology and materials science. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a promising candidate for future drug development and material innovation.

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